molecular formula C24H25N5O4 B2702322 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2380042-48-6

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2702322
CAS No.: 2380042-48-6
M. Wt: 447.495
InChI Key: AAHCSKGTUXCJMV-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyrazole ring, a benzofuran moiety, and a pyridazinone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A possible synthetic route might include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the benzofuran moiety via coupling reactions.
  • Assembly of the pyridazinone core through condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group on the benzofuran ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazinone core.

    Substitution: Substitution reactions might occur at various positions on the pyrazole and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might involve:

    Molecular Targets: Binding to enzymes, receptors, or other proteins.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-one: Lacks the benzofuran and piperidinyl groups.

    2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]pyridazin-3-one: Lacks the pyrazole ring.

Uniqueness

The unique combination of the pyrazole, benzofuran, and pyridazinone moieties in 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one may confer distinct biological activities and chemical properties, making it a valuable compound for further research.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-15-13-16(2)28(25-15)21-7-8-22(30)29(26-21)18-9-11-27(12-10-18)24(31)20-14-17-5-4-6-19(32-3)23(17)33-20/h4-8,13-14,18H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHCSKGTUXCJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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